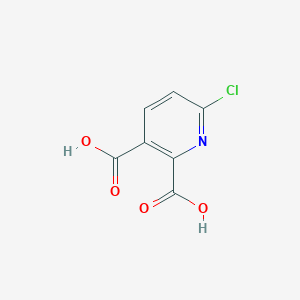

6-chloropyridine-2,3-dicarboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-4-2-1-3(6(10)11)5(9-4)7(12)13/h1-2H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSYXDLIFFSYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464716 | |

| Record name | 6-CHLORO-2,3-PYRIDINEDICARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127437-44-9 | |

| Record name | 6-CHLORO-2,3-PYRIDINEDICARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Section 1: Compound Identification and Strategic Importance

An In-Depth Technical Guide to 6-Chloropyridine-2,3-dicarboxylic Acid

This guide provides a comprehensive technical overview of this compound (CAS No. 127437-44-9), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The content herein is structured to deliver not just data, but field-proven insights into its synthesis, properties, and applications, grounded in established chemical principles.

This compound belongs to the class of pyridine carboxylic acids, a scaffold that is exceptionally prevalent in pharmaceuticals.[1] The strategic placement of two adjacent carboxylic acid groups and a chloro substituent on the pyridine ring creates a versatile molecule with multiple reactive handles and specific electronic properties.

The carboxylic acid groups can act as hydrogen bond donors and acceptors or serve as points for derivatization into esters, amides, or other functional groups. The chloro-substituent provides a site for nucleophilic aromatic substitution or cross-coupling reactions, enabling the construction of more complex molecular architectures. This unique combination makes it a valuable starting material for synthesizing novel therapeutic agents, particularly in oncology and neurology.[1][2]

Key Identification Details:

-

Synonyms : 6-Chloro-2,3-pyridinedicarboxylic acid, 2,3-Pyridinedicarboxylic acid, 6-chloro-[6]

Section 2: Physicochemical and Spectroscopic Properties

The reliable use of any chemical intermediate begins with a thorough understanding of its physical and analytical properties. The data presented below are compiled from supplier technical sheets and computational models. Experimental verification is recommended for any cGMP applications.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 201.56 g/mol | [5][6] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Density | 1.684 g/cm³ | [6] |

| Boiling Point | 445.1 °C at 760 mmHg | [6] |

| Flash Point | 223 °C | [6] |

| Topological Polar Surface Area (TPSA) | 87.49 Ų | [5] |

| LogP (Computed) | 1.131 | [5] |

| Storage Temperature | Room Temperature | [2][5] |

Spectroscopic Profile (Predicted)

While experimentally derived spectra are not widely published, the following characteristics can be predicted based on the structure and data from analogous compounds.[7]

| Technique | Expected Characteristics |

| ¹H NMR | Two aromatic protons on the pyridine ring, appearing as doublets in the δ 7.5-8.5 ppm region. A broad singlet for the two carboxylic acid protons, typically δ > 10 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | Seven distinct carbon signals. Two signals for the carboxylic acid carbons (δ ~165-175 ppm). Five signals for the pyridine ring carbons, with the carbon bearing the chlorine atom shifted downfield. |

| FT-IR (KBr) | Broad O-H stretch from carboxylic acids (~2500-3300 cm⁻¹). Sharp C=O stretch (~1700-1730 cm⁻¹). C=C and C=N stretching bands for the aromatic ring (~1400-1600 cm⁻¹). C-Cl stretch (~700-800 cm⁻¹). |

| Mass Spec (ESI-) | [M-H]⁻ ion at m/z ≈ 200. |

Section 3: Synthesis and Characterization Workflow

The proposed pathway involves the oxidative cleavage of the benzene portion of a substituted quinoline.

Caption: Proposed synthesis workflow for this compound.

Proposed Experimental Protocol

This protocol is adapted from a patented process for the parent compound, pyridine-2,3-dicarboxylic acid.[8] Causality: The choice of a strong oxidizing agent is critical to break the aromaticity of the fused benzene ring while leaving the more electron-deficient pyridine ring intact.

-

Reaction Setup : To a solution of 6-chloroquinoline (1 equivalent) in an aqueous acidic medium (e.g., sulfuric acid), add a catalytic amount of a cupric salt such as CuSO₄ (approx. 0.1 eq). The vessel should be equipped with mechanical stirring, a thermometer, and a port for the addition of the oxidant. Rationale: The cupric ions can enhance the reaction rate and yield in quinoline oxidations.[8]

-

Oxidation : While maintaining the temperature between 80-100°C, slowly add a strong oxidizing agent such as potassium permanganate (KMnO₄) or sodium chlorate portion-wise over several hours. Rationale: A slow, controlled addition is crucial to manage the exothermicity of the reaction and prevent runaway side reactions.

-

Work-up and Isolation : After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and quench any remaining oxidant with a reducing agent like sodium bisulfite. Filter the mixture to remove manganese dioxide (if KMnO₄ was used).

-

Precipitation : Carefully acidify the clear filtrate with concentrated HCl or H₂SO₄ to a pH of approximately 1-2. Rationale: The dicarboxylic acid product is soluble as its carboxylate salt at neutral or basic pH but will precipitate out in its neutral form upon strong acidification.

-

Purification : Collect the resulting precipitate by vacuum filtration, wash with cold deionized water, and dry under a vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system such as water or an ethanol/water mixture.

Analytical Characterization

The identity and purity of the final product must be rigorously confirmed.

-

Purity Assessment : High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA) provides excellent resolution. Purity should exceed 96% for use in drug discovery workflows.[5]

-

Structural Confirmation : ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure, matching the predicted spectroscopic profile.

-

Melting Point : A sharp melting point is a good indicator of high purity.

Section 4: Applications in Medicinal Chemistry

This compound serves as a "privileged scaffold" in drug design. Its rigid structure pre-organizes appended functional groups in a defined spatial orientation, which can be advantageous for binding to protein targets like enzymes or receptors.

The primary application is as an intermediate for creating more elaborate molecules. The dual carboxylic acids can be used to form cyclic imides or to attach two different pharmacophoric groups.

Caption: Role as a versatile scaffold for building complex drug candidates.

This scaffold is particularly relevant for the synthesis of kinase inhibitors, where the pyridine nitrogen can form a critical hydrogen bond with the hinge region of the kinase ATP-binding site.[1] The adjacent carboxylic acids or their derivatives can be tailored to occupy nearby pockets, enhancing both potency and selectivity.

Section 5: Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not publicly available, its hazards can be inferred from structurally related chemicals like 6-chloronicotinic acid.[9][10]

-

Hazard Classification (Predicted) :

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[11]

-

Skin Protection : Wear nitrile or neoprene gloves and a standard laboratory coat.[9]

-

Respiratory Protection : For handling large quantities or generating dust, a NIOSH-approved N95 dust mask or respirator is recommended.[9]

Storage and Disposal

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Section 6: References

-

GHS 11 (Rev.11) SDS Word CAS: 127437-44-9. (n.d.). XiXisys. Retrieved January 9, 2026, from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved January 9, 2026, from [Link]

-

1H NMR spectrum of 6(1H)-oxopyridine-2,3-dicarboxylic acid (II). - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents. (1987). Retrieved January 9, 2026, from

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing. (2023). Retrieved January 9, 2026, from [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 9. 6-氯吡啶-3-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 6-氯吡啶-3-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 6-Chloropyridine-2,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyridine-2,3-dicarboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmacologically active compounds. This guide provides a comprehensive overview of the principal synthetic strategies for obtaining this molecule, with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. The primary routes discussed involve the oxidation of substituted quinolines and the oxidation of pre-functionalized pyridine derivatives. This document aims to equip researchers with the necessary knowledge to efficiently synthesize and utilize this compound in their research and development endeavors.

Introduction: The Significance of this compound

Substituted pyridine-2,3-dicarboxylic acids, also known as quinolinic acid derivatives, are of significant interest in the pharmaceutical industry. The arrangement of the carboxylic acid groups and the presence of a halogen on the pyridine ring provide a versatile scaffold for the construction of complex molecules with diverse biological activities. This compound, in particular, offers multiple reaction sites for further chemical modifications, making it a crucial precursor for the synthesis of novel therapeutic agents, including those targeting the central nervous system and infectious diseases. The strategic placement of the chlorine atom can influence the electronic properties and metabolic stability of the final drug candidates, highlighting the importance of efficient and reliable synthetic routes to this key intermediate.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways. The two most prominent and chemically sound strategies are:

-

Route A: Oxidation of 6-Chloroquinoline. This approach leverages the well-established methodology of oxidizing the benzene ring of a quinoline nucleus to form the pyridine-2,3-dicarboxylic acid core. The key challenge lies in the initial synthesis of the 6-chloroquinoline precursor.

-

Route B: Oxidation of 6-Chloro-2,3-dialkylpyridine. This alternative strategy involves the synthesis of a pyridine ring with the chlorine atom already in the desired position and with oxidizable alkyl groups at the 2- and 3-positions. The subsequent oxidation of these alkyl groups yields the target dicarboxylic acid.

The choice between these routes will often depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

In-Depth Analysis of Synthetic Methodologies

Route A: Synthesis via Oxidation of 6-Chloroquinoline

This route is a logical and effective method for the preparation of this compound. It is a two-step process that begins with the synthesis of 6-chloroquinoline, followed by its oxidative cleavage.

6-Chloroquinoline is a known compound that can be synthesized through several classic reactions, such as the Skraup synthesis or the Combes synthesis, starting from p-chloroaniline[1]. The Skraup synthesis, for instance, involves the reaction of p-chloroaniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.

Figure 1: General scheme for the Skraup synthesis of 6-chloroquinoline.

While the exact discovery of 6-chloroquinoline's first synthesis is not definitively documented, it likely emerged from the application of such classical methods in the late 19th or early 20th century[1]. Its importance grew significantly with the development of antimalarial drugs like chloroquine in the mid-20th century[1].

The oxidation of the benzene ring of quinoline to yield pyridine-2,3-dicarboxylic acid is a well-documented transformation. This reaction can be adapted for 6-chloroquinoline. A common method involves the use of strong oxidizing agents in an acidic medium. For instance, the oxidation of unsubstituted quinoline with a chlorate salt in the presence of a cupric catalyst has been shown to produce pyridine-2,3-dicarboxylic acid in good yields[2][3]. A patent describes the oxidation of 3-chloroquinoline to 5-chloropyridine-2,3-dicarboxylic acid using potassium permanganate (KMnO₄), providing a strong precedent for the feasibility of this approach with a chloro-substituted quinoline[4].

Figure 2: Proposed oxidation of 6-chloroquinoline to the target dicarboxylic acid.

Causality Behind Experimental Choices:

-

Choice of Oxidant: Strong oxidizing agents like potassium permanganate or sodium chlorate are necessary to break open the relatively stable benzene ring of the quinoline system.

-

Catalyst: In the case of chlorate oxidation, a copper(II) salt is often used as a catalyst to facilitate the reaction, likely by participating in redox cycling.

-

Reaction Medium: The reaction is typically carried out in an acidic aqueous medium, which helps to solubilize the reactants and protonate the quinoline nitrogen, making the ring more susceptible to oxidation.

Self-Validating System: The progress of the oxidation can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product. The final product can be purified by recrystallization and its identity and purity confirmed by melting point determination, NMR spectroscopy, and mass spectrometry.

Route B: Synthesis via Oxidation of 6-Chloro-2,3-dialkylpyridine

This alternative route involves the synthesis of a pyridine ring that already contains the chloro-substituent at the 6-position, along with two alkyl groups at the 2- and 3-positions, which can then be oxidized to carboxylic acids. A common choice for the alkyl groups is methyl, making 6-chloro-2,3-dimethylpyridine a key intermediate.

The synthesis of 2,3-dimethylpyridine (2,3-lutidine) can be achieved through various methods, often involving condensation reactions.

The direct, regioselective chlorination of 2,3-lutidine to obtain 6-chloro-2,3-dimethylpyridine can be challenging. However, multi-step sequences involving the N-oxide can provide a viable route. For instance, 2,3-dimethylpyridine can be oxidized to its N-oxide, which then undergoes chlorination. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, often directing substituents to the 2- and 6-positions. Subsequent deoxygenation would yield the desired chlorinated intermediate.

The final step is the oxidation of the two methyl groups to carboxylic acids. This can be accomplished using strong oxidizing agents. The oxidation of alkylpyridines to pyridinecarboxylic acids is a standard transformation in organic synthesis[5].

Figure 3: Oxidation of 6-chloro-2,3-dimethylpyridine.

Causality Behind Experimental Choices:

-

Choice of Oxidant: Similar to Route A, strong oxidizing agents are required to convert the relatively stable methyl groups to carboxylic acids. Potassium permanganate is a common and effective choice for this transformation.

-

Reaction Conditions: The oxidation is typically carried out under heating in an aqueous solution. The pH of the reaction mixture can be crucial and may need to be controlled to optimize the yield and prevent side reactions.

Quantitative Data Summary

| Reaction Type | Starting Material | Product | Oxidizing Agent/Conditions | Reported Yield | Reference |

| Quinoline Oxidation | Quinoline | Pyridine-2,3-dicarboxylic acid | NaClO₃, H₂SO₄, CuSO₄, 103°C, 12h | 67.3% | [3] |

| Chloroquinoline Oxidation | 3-Chloroquinoline | 5-Chloropyridine-2,3-dicarboxylic acid | KMnO₄ | 31% | [4] |

| Alkylpyridine Oxidation | 2,6-Lutidine | Pyridine-2,6-dicarboxylic acid | O₂, Co(OTHPHA)₂, NaBr, H₂O, 60°C, 4h | 95.7% | [6] |

This table suggests that while the oxidation of a chloro-substituted quinoline might result in moderate yields, the oxidation of a pre-chlorinated dialkylpyridine could potentially offer a higher-yielding route, assuming the precursor can be synthesized efficiently.

Detailed Experimental Protocols

The following is a proposed, detailed experimental protocol for the synthesis of this compound via the oxidation of 6-chloroquinoline (Route A). This protocol is based on established procedures for the oxidation of quinoline and its derivatives.

Materials and Equipment:

-

6-Chloroquinoline

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Standard laboratory glassware

-

TLC plates and developing chamber

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloroquinoline (1 equivalent) in a 1 M aqueous solution of sodium hydroxide.

-

Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate (approximately 4-5 equivalents) in water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC, observing the disappearance of the 6-chloroquinoline spot.

-

Work-up: After the reaction is complete (as indicated by the disappearance of the purple color of the permanganate), cool the mixture to room temperature. Filter the hot solution through a Celite pad to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.

-

Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. A white precipitate of this compound should form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra to confirm its identity and purity.

Conclusion

The synthesis of this compound is a key process for the development of new pharmaceutical compounds. This guide has detailed two primary synthetic strategies: the oxidation of 6-chloroquinoline and the oxidation of 6-chloro-2,3-dialkylpyridine. While the former route benefits from a more readily accessible starting material, the latter may offer higher overall yields. The provided experimental protocol, based on well-established chemical transformations, offers a practical starting point for the laboratory-scale synthesis of this important building block. Further optimization of reaction conditions will be crucial for scaling up the production for industrial applications.

References

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. (URL: [Link])

-

(PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - ResearchGate. (URL: [Link])

- CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation - Google P

- EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google P

-

Synthesis of 2, 3-pyridine-dicarboxylic acid - ResearchGate. (URL: [Link])

- US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google P

-

Synthesis, characterization and crystal structure of 6-Chloro-4,4′-dimethyl-2,2′-bipyridine and 4,4 - ResearchGate. (URL: [Link])

- Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (URL: not available)

- Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. (URL: not available)

-

Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation - MDPI. (URL: [Link])

- CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (URL: )

-

2096 Bellas and Sztschitxky : 374. Syntheses of Heterocyclic Compounds. Part X? Halogen Xubstituted N- Oxides - RSC Publishing. (URL: [Link])

-

Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems - Chemical Communications (RSC Publishing). (URL: [Link])

-

Process for preparing pyridine-2,3-dicarboxylic acid compounds - European Patent Office - EP 0274379 B1. (URL: [Link])

- CN1236777A - Process for recovery of pyridine-2,3-dicarboxylic acid - Google P

-

Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687. (URL: [Link])

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. (URL: [Link])

-

Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent - Organic Chemistry Portal. (URL: [Link])

-

Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed. (URL: [Link])

- Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (URL: not available)

-

Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems - ResearchGate. (URL: [Link])

- US8334383B2 - Regioselective preparation of substituted pyrimidines - Google P

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google Patents [patents.google.com]

- 5. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-Chloropyridine-2,3-dicarboxylic Acid: Properties, Synthesis, and Applications in Research and Development

Introduction

6-Chloropyridine-2,3-dicarboxylic acid is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a pyridine ring substituted with a chlorine atom and two carboxylic acid groups, offers multiple reactive sites for chemical modification. This unique combination of functional groups makes it an attractive starting material for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the pyridine nitrogen, coupled with the chloro and carboxylic acid substituents, significantly influences the molecule's reactivity and physicochemical properties. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its synthesis, reactivity, and potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. While experimentally determined data for some properties are limited, a combination of supplier information and computational predictions provides a useful profile of the compound.

| Property | Value | Source |

| CAS Number | 127437-44-9 | [ChemScene], [Echemi] |

| Molecular Formula | C₇H₄ClNO₄ | [ChemScene], [Echemi] |

| Molecular Weight | 201.56 g/mol | [ChemScene], [MySkinRecipes] |

| Appearance | Off-white to yellow crystalline powder (inferred from similar compounds) | [Chem-Impex] |

| Boiling Point | 445.1 °C at 760 mmHg (Predicted) | [Echemi] |

| Density | 1.684 g/cm³ (Predicted) | [Echemi] |

| Flash Point | 223 °C (Predicted) | [Echemi] |

| Solubility | Soluble in deionized water (inferred from 6-Chloropyridine-3-carboxylic acid) | [Sigma-Aldrich] |

| Storage | Store at room temperature | [ChemScene], [MySkinRecipes] |

Note: Some of the physical properties listed, such as boiling point, density, and flash point, are predicted values and should be used as an estimate. Experimental verification is recommended. The appearance and solubility are inferred from closely related compounds and may vary.

Synthesis of this compound

A plausible and established method for the synthesis of pyridine-2,3-dicarboxylic acids involves the oxidation of quinoline derivatives. For this compound, a potential synthetic route would start from a correspondingly substituted quinoline.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Oxidation of 6-Chloroquinoline

This protocol is a generalized procedure based on the known oxidation of quinoline to pyridine-2,3-dicarboxylic acid and should be optimized for the specific substrate.[1]

Materials:

-

6-Chloroquinoline

-

Potassium permanganate (KMnO₄) or another suitable oxidizing agent

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Distilled water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-chloroquinoline in an aqueous solution of sodium hydroxide.

-

Addition of Oxidant: While stirring, gradually add potassium permanganate to the solution. The reaction is exothermic and should be controlled by the rate of addition.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

-

Acidification: Carefully acidify the filtrate with sulfuric acid to a pH of approximately 3. This will precipitate the this compound.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and then recrystallize from a suitable solvent such as ethanol or water to obtain the purified product.

-

Drying: Dry the purified crystals under vacuum.

Causality behind Experimental Choices: The use of a strong oxidizing agent like potassium permanganate in a basic medium is effective for cleaving the benzene ring of the quinoline system while leaving the pyridine ring intact to form the dicarboxylic acid. The initial basic conditions help to solubilize the starting material and the intermediate products. Subsequent acidification is necessary to protonate the carboxylate groups and precipitate the final dicarboxylic acid product.

Chemical Reactivity and Derivatives

The chemical reactivity of this compound is dictated by its three functional groups: the pyridine ring, the chlorine atom, and the two carboxylic acid groups.

Caption: Key reactive sites of this compound.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2] The electron-withdrawing nature of the pyridine nitrogen activates the C-6 position for attack by various nucleophiles such as amines, alkoxides, and thiolates. This allows for the introduction of a wide range of substituents at this position.

-

Reactions of the Carboxylic Acid Groups: The two carboxylic acid groups can undergo typical reactions of carboxylic acids, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst will form the corresponding diester.

-

Amidation: Reaction with amines, typically via an activated intermediate such as an acyl chloride, will yield the corresponding diamide.

-

Anhydride Formation: Intramolecular dehydration, for instance by heating with acetic anhydride, can lead to the formation of the cyclic 6-chloropyridine-2,3-dicarboxylic anhydride. This anhydride is a reactive intermediate for further derivatization.

-

Applications in Drug Discovery and Development

Pyridine carboxylic acid scaffolds are prevalent in a multitude of pharmaceuticals due to their ability to engage in biologically relevant interactions, such as hydrogen bonding and metal chelation.[3] While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential in drug discovery.

-

Scaffold for Bioactive Molecules: The molecule can serve as a rigid scaffold to which various pharmacophoric groups can be attached through reactions at the chlorine and carboxylic acid functionalities. The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction in enzyme active sites.

-

Intermediate for Kinase Inhibitors: The aminopyridine scaffold is a key feature in many kinase inhibitors.[4] Through nucleophilic substitution of the chlorine atom with various amines, this compound can be a precursor to libraries of compounds for screening against various kinases implicated in diseases like cancer.

-

Precursor for Novel Heterocycles: The dicarboxylic acid functionality allows for the construction of fused heterocyclic systems, which are often explored for novel biological activities. For example, condensation reactions with diamines could lead to the formation of pyrido[2,3-b]pyrazines or related structures.

Conclusion

This compound is a versatile chemical intermediate with significant potential for the synthesis of novel compounds in drug discovery and materials science. Its well-defined reactive sites allow for a range of chemical transformations, enabling the generation of diverse molecular architectures. While there is a need for more comprehensive experimental data on its physical properties and specific applications, the foundational knowledge of its chemistry provides a strong basis for its use in research and development. This guide serves as a technical resource to facilitate the exploration of this promising building block in the creation of next-generation functional molecules.

References

-

MySkinRecipes. This compound. [Link]

-

Chem-Impex. 6-Chloronicotinic acid. [Link]

- Google Patents.

-

Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

-

Yaqoob, M., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 1-28. [Link]

Sources

- 1. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 2. chempanda.com [chempanda.com]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,6-二氯吡啶-3-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 6-Chloropyridine-2,3-dicarboxylic Acid: Structure, Properties, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridine-2,3-dicarboxylic acid is a halogenated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its rigid pyridine core, substituted with two carboxylic acid moieties and a reactive chlorine atom, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for the introduction of diverse functionalities through various chemical transformations, enabling the exploration of structure-activity relationships in drug discovery and the tuning of material properties. This guide provides a comprehensive overview of the structure, nomenclature, and known properties of this compound, and explores its potential applications in synthetic chemistry.

Nomenclature and Structural Elucidation

The systematic naming and structural representation of this compound are fundamental to understanding its chemical behavior.

IUPAC Nomenclature

The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound .[1][2] This name unambiguously defines the substitution pattern on the pyridine ring.

Chemical Structure and Representations

The structure of this compound is characterized by a pyridine ring with a chlorine atom at the 6-position and two carboxylic acid groups at the 2- and 3-positions.

Key Identifiers:

-

Molecular Weight: 201.56 g/mol [1]

-

SMILES: O=C(O)c1c(C(=O)O)ncc(Cl)c1[1]

-

InChI: InChI=1S/C7H4ClNO4/c8-5-2-1-4(7(11)12)6(10-5)9(13)14/h1-2H,(H,11,12)(H,13,14)

2D Structural Representation:

Caption: 2D structure of this compound.

Physicochemical Properties

While experimentally determined data for this compound is limited in publicly available literature, computational predictions provide valuable insights into its physicochemical profile.

| Property | Predicted Value | Source |

| Molecular Weight | 201.56 g/mol | [1] |

| XLogP3 | 1.1 | Echemi[2] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area (TPSA) | 87.49 Ų | [1] |

| Density | 1.684 g/cm³ | Echemi[2] |

| Boiling Point | 445.1 °C at 760 mmHg | Echemi[2] |

| Flash Point | 223 °C | Echemi[2] |

| Refractive Index | 1.639 | Echemi[2] |

Note: These values are computationally predicted and should be used as estimations. Experimental validation is recommended for precise measurements.

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed literature. However, general synthetic strategies for related chloropyridine carboxylic acids can provide a conceptual framework. A plausible, though unverified, synthetic approach could involve the oxidation of a corresponding 6-chloro-2,3-dimethylpyridine precursor.

Potential Synthetic Pathway (Hypothetical)

Caption: Hypothetical synthesis of this compound.

Key Chemical Transformations

The functional groups of this compound offer several avenues for chemical modification:

-

Carboxylic Acid Reactions: The two carboxylic acid groups can undergo standard transformations such as esterification, amidation, and reduction. Formation of the corresponding di-acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would provide a highly reactive intermediate for further derivatization.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles such as amines, alkoxides, and thiolates. This reaction is a powerful tool for building molecular complexity.

-

Decarboxylation: Under certain conditions, selective decarboxylation of one or both carboxylic acid groups may be possible, leading to other functionalized chloropyridines.

Applications in Drug Discovery and Agrochemicals

While specific examples of drugs or agrochemicals directly synthesized from this compound are not prominent in the literature, its structural motifs are present in various biologically active molecules. Pyridine carboxylic acids are a well-established class of compounds in pharmaceutical and agrochemical research.

The dicarboxylic acid functionality allows for the formation of bicyclic structures, such as pyrido[2,3-d]pyrimidines or other fused heterocyclic systems, which are known pharmacophores. The chlorine atom serves as a key handle for late-stage functionalization, enabling the rapid generation of compound libraries for biological screening.

Conclusion and Future Outlook

This compound represents a promising but currently underutilized building block in synthetic chemistry. Its rich functionality offers significant potential for the construction of novel compounds with interesting biological and material properties. The lack of detailed, publicly available experimental data on its synthesis and reactivity highlights an opportunity for further research. The development of a robust and scalable synthesis for this compound would undoubtedly unlock its potential for broader applications in drug discovery, agrochemicals, and materials science. Future work should focus on establishing reliable synthetic protocols, thoroughly characterizing its physicochemical properties, and exploring its utility in the synthesis of new chemical entities.

References

Sources

molecular weight of 6-chloropyridine-2,3-dicarboxylic acid

An In-depth Technical Guide to 6-Chloropyridine-2,3-dicarboxylic Acid for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond basic data to provide actionable insights into its synthesis, characterization, and application, grounded in established scientific principles.

Core Molecular Identity and Physicochemical Profile

This compound is a substituted pyridine derivative that serves as a valuable heterocyclic building block in organic synthesis. Its structural features—a pyridine core, a chlorine substituent, and two carboxylic acid groups—make it a versatile precursor for creating more complex molecules with potential biological activity. It is particularly noted for its role as an intermediate in the development of pharmaceuticals, especially those targeting the nervous system or possessing antimicrobial properties.[1]

The precise determination of its molecular weight is fundamental for all quantitative applications, from reaction stoichiometry to the preparation of analytical standards.

Table 1: Key Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Molecular Weight | 201.56 g/mol | [1][2] |

| Exact Mass | 200.9828853 u | [3] |

| Molecular Formula | C₇H₄ClNO₄ | [1][2][3] |

| CAS Number | 127437-44-9 | [1][2][3] |

| Synonyms | 6-Chloro-pyridine-2,3-dicarboxylic acid, 2,3-Pyridinedicarboxylic acid, 6-chloro- |[3] |

Table 2: Physicochemical Properties

| Property | Value | Significance & Application |

|---|---|---|

| Density | 1.684 g/cm³ | Important for formulation and process scale-up calculations. |

| Boiling Point | 445.1°C at 760 mmHg | Indicates low volatility; relevant for high-temperature reaction design. |

| Flash Point | 223°C | Essential data for laboratory safety and handling protocols. |

| XLogP3 | 1.13 | Suggests moderate lipophilicity, a key parameter in drug design for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 87.49 Ų | Predicts transport properties; a TPSA below 140 Ų is often associated with good cell permeability. |

| Hydrogen Bond Donors | 2 | Influences solubility, crystal packing, and receptor-ligand interactions. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and the potential for forming intermolecular interactions. |

(Data sourced from Echemi and ChemScene)[2][3]

Synthesis and Purification: A Field-Proven Perspective

While specific, proprietary synthesis routes may vary, a plausible and common approach for preparing chlorinated pyridine dicarboxylic acids involves the oxidation of a suitable precursor followed by hydrolysis. The rationale behind a multi-step synthesis is to achieve the desired substitution pattern which may not be accessible through direct functionalization of the parent pyridine-2,3-dicarboxylic acid.

A generalized synthetic pathway can be inferred from established organic chemistry principles and literature on related compounds.[4][5]

Caption: A logical workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis via Oxidation

This protocol is illustrative, based on established methods for similar transformations.[5] Researchers must conduct their own risk assessment and optimization.

-

Reaction Setup: In a well-ventilated fume hood, charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe with a suitable chlorinated quinoline precursor (1.0 eq).

-

Oxidation: Add an aqueous acidic medium (e.g., dilute sulfuric acid). While stirring vigorously, slowly add an oxidizing agent such as potassium permanganate or a chlorate salt (multiple equivalents) in portions, carefully controlling the reaction temperature to prevent exotherms. The choice of oxidizing agent is critical; stronger agents ensure complete conversion but may lead to side products if not controlled.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This self-validating step ensures the reaction is complete before proceeding to work-up, preventing yield loss.

-

Work-up and Isolation: Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) until the oxidant is neutralized. Filter the mixture to remove any inorganic precipitates. Acidify the filtrate with concentrated HCl to a pH of ~1-2 to precipitate the crude dicarboxylic acid product.

-

Purification: Collect the crude solid by vacuum filtration. The primary purification method of choice is recrystallization from a suitable solvent system (e.g., water, ethanol/water). The solvent choice is guided by the compound's polarity and is crucial for removing impurities. For higher purity, column chromatography may be employed.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of this compound is paramount. A robust, self-validating analytical strategy employs orthogonal methods—techniques that measure different chemical properties—to provide a high degree of confidence in the material's quality.

Caption: A self-validating workflow for the comprehensive characterization of the target compound.

Protocol: Purity Determination by HPLC-UV

The expertise lies not just in running the sample, but in developing a method that can resolve the main peak from potential starting materials, intermediates, and degradation products.

-

System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). The mobile phase will typically consist of an acidified aqueous component (A: 0.1% Trifluoroacetic Acid in Water) and an organic component (B: Acetonitrile).

-

Standard Preparation: Accurately weigh a reference standard of this compound and dissolve in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of ~1 mg/mL.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

UV Detection: 254 nm (or an empirically determined λmax)

-

Gradient: Start with a high aqueous composition (e.g., 95% A) and ramp to a high organic composition (e.g., 95% B) over 15-20 minutes. This gradient is designed to first elute polar impurities and then the main analyte, followed by any less polar species.

-

-

Data Analysis: Purity is calculated based on the relative area percent of the main peak. The system must be validated with a blank injection to ensure no carryover or system peaks interfere.

Expected Spectroscopic Signatures

-

Mass Spectrometry (MS): In negative ion mode ESI-MS, the primary ion observed would be the [M-H]⁻ peak at m/z ≈ 200. In positive mode, the [M+H]⁺ peak would be at m/z ≈ 202. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would be visible in the molecular ion cluster, providing definitive evidence of its presence.

-

¹H NMR Spectroscopy: The proton spectrum would be complex due to the substitution pattern. One would expect to see distinct aromatic protons on the pyridine ring, with their chemical shifts and coupling constants being highly dependent on the electronic effects of the chloro and carboxylic acid groups. The acidic protons of the carboxyl groups may be broad or exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The spectrum would show seven distinct carbon signals. The two carboxyl carbons would appear downfield (>160 ppm). The remaining five carbons of the pyridine ring would have chemical shifts influenced by the electronegative chlorine and nitrogen atoms.

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the functional groups: a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, a strong C=O stretch (~1700 cm⁻¹), and characteristic C-Cl stretches in the fingerprint region.

Applications in Medicinal Chemistry and Drug Development

The utility of this compound stems from its function as a rigid scaffold that can be chemically modified at three distinct points: the two carboxylic acid groups and the chlorine atom.

-

Scaffold for Bioactive Molecules: The dicarboxylic acid moieties can be converted into esters, amides, or other functional groups to interact with biological targets. This is a cornerstone of structure-activity relationship (SAR) studies.

-

Precursor for Fused Ring Systems: The adjacent carboxylic acids are ideal for forming fused heterocyclic systems, which are common motifs in pharmacologically active compounds.

-

Modulation of Physicochemical Properties: The chlorine atom can be displaced via nucleophilic aromatic substitution to introduce a wide variety of substituents, allowing for fine-tuning of properties like solubility, lipophilicity, and metabolic stability. Its role as an intermediate for compounds targeting the nervous system and for antimicrobial agents highlights its importance in these therapeutic areas.[1]

Safety and Handling

While a specific safety data sheet for this exact compound is not detailed in the search results, data from structurally similar chlorinated pyridine carboxylic acids (e.g., 6-chloronicotinic acid) indicates that it should be handled with care.[6]

-

Hazard Classifications (Anticipated): Likely to be an irritant to the skin, eyes, and respiratory system.[6]

-

Personal Protective Equipment (PPE): Always use a dust mask (e.g., N95), chemical-resistant gloves, and safety glasses or goggles when handling the solid powder.

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

- Echemi. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid 99%.

- Sigma-Aldrich. (n.d.). 6-Chloropyridine-2,5-dicarboxylic acid.

- PubChem. (n.d.). 6-Chloronicotinic acid.

- PubChem. (n.d.). 6-Chloropicolinic acid.

- Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid 99%.

- ChemScene. (n.d.). This compound.

- ChemicalBook. (2025). 4,6-Dichloro-2-pyridinecarboxylic acid synthesis.

- Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid.

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. 4,6-Dichloro-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 6. 6-氯吡啶-3-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Spectral Characteristics of 6-Chloropyridine-2,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectral characteristics of 6-chloropyridine-2,3-dicarboxylic acid. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and comparative data from structurally analogous molecules to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This document is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related compounds, offering insights into the structural nuances that govern its spectroscopic behavior.

Introduction: The Significance of this compound

This compound, with the molecular formula C₇H₄ClNO₄ and a molecular weight of 201.56 g/mol , is a halogenated pyridine derivative.[1][2][3] Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the influence of the chloro and carboxylic acid functional groups on their physicochemical properties. The precise characterization of this molecule is paramount for its application in drug discovery and as a building block in organic synthesis. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous evidence of molecular structure and purity.

This guide will delve into the predicted spectral data for this compound, offering a foundational understanding for researchers working with this compound.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with its distinct arrangement of functional groups on the pyridine core, gives rise to a unique spectroscopic fingerprint.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 - 8.5 | Doublet | 1H | H-4 |

| ~7.8 - 8.0 | Doublet | 1H | H-5 |

| ~10 - 13 (broad) | Singlet | 2H | -COOH |

Causality Behind Predictions:

-

Aromatic Protons: The pyridine ring protons are deshielded due to the electronegativity of the nitrogen atom and the electron-withdrawing effects of the chloro and dicarboxylic acid groups. The proton at the C-4 position is expected to be downfield of the C-5 proton due to its proximity to the electron-withdrawing carboxylic acid group at C-3. The coupling between these two adjacent protons should result in a doublet for each signal. This is consistent with data observed for other substituted pyridines.

-

Carboxylic Acid Protons: The protons of the two carboxylic acid groups are expected to be highly deshielded and will likely appear as a broad singlet at a high chemical shift. The exact position can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Seven distinct signals are expected.

| Predicted Chemical Shift (ppm) | Assignment |

| ~165 - 170 | C=O (at C-2) |

| ~164 - 169 | C=O (at C-3) |

| ~152 - 155 | C-6 (attached to Cl) |

| ~150 - 153 | C-2 (attached to COOH) |

| ~140 - 143 | C-4 |

| ~125 - 128 | C-5 |

| ~123 - 126 | C-3 (attached to COOH) |

Causality Behind Predictions:

-

Carboxylic Carbons: The carbonyl carbons of the dicarboxylic acids are the most deshielded and will appear at the lowest field.

-

Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon attached to the electronegative chlorine atom (C-6) and the carbons attached to the carboxylic acid groups (C-2 and C-3) are expected to be significantly downfield. The C-4 and C-5 carbons will be at a relatively higher field.

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3300 - 2500 (broad) | O-H stretch (carboxylic acid) | Strong, Broad |

| ~3100 - 3000 | C-H stretch (aromatic) | Medium |

| ~1730 - 1700 | C=O stretch (carboxylic acid) | Strong |

| ~1600 - 1550 | C=C and C=N stretch (pyridine ring) | Medium to Strong |

| ~1300 - 1200 | C-O stretch (carboxylic acid) | Strong |

| ~1100 - 1000 | C-Cl stretch | Medium |

| ~900 - 675 | C-H bend (aromatic, out-of-plane) | Medium to Strong |

Causality Behind Predictions:

-

O-H Stretch: The most prominent feature will be a very broad absorption in the high-wavenumber region, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimers.

-

C=O Stretch: A strong, sharp absorption band is expected for the carbonyl stretch of the carboxylic acids. The presence of two such groups might lead to a broadened or split peak.

-

Pyridine Ring Vibrations: The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1550 cm⁻¹ region.

-

C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region and can be a useful diagnostic peak. The analysis of IR spectra of similar compounds like 2,6-pyridinedicarboxylic acid reveals characteristic bands for the O-H and C=O stretching of the carboxylic acid groups.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Caption: A typical workflow for ATR-FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak. Due to the presence of chlorine, this peak will have a characteristic isotopic pattern. The M⁺ peak will be at m/z 201, and the (M+2)⁺ peak at m/z 203 will have an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation Pattern: Key fragmentation pathways are likely to involve the loss of:

-

H₂O (m/z 18): Loss of water from a carboxylic acid group.

-

OH (m/z 17): Loss of a hydroxyl radical from a carboxylic acid.

-

COOH (m/z 45): Loss of a carboxyl group.

-

Cl (m/z 35/37): Loss of a chlorine atom.

-

CO (m/z 28): Successive losses of carbon monoxide from the carboxylic acid groups are also possible.

-

Predicted Fragmentation Pathway

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Caption: General workflow for acquiring an EI mass spectrum.

Conclusion

The predicted spectral data presented in this guide provide a comprehensive foundation for the spectroscopic characterization of this compound. The expected ¹H and ¹³C NMR, IR, and MS data are based on the fundamental principles of spectroscopy and comparison with structurally related molecules. This guide serves as a valuable predictive tool for researchers, aiding in the identification and structural confirmation of this important chemical entity. Experimental verification of these predictions will be crucial for establishing a definitive spectroscopic profile for this compound.

References

-

1PlusChem LLC. (n.d.). 127437-44-9 | this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]

Sources

Introduction: The Significance of 6-Chloropyridine-2,3-dicarboxylic Acid

An In-Depth Technical Guide to the Solubility of 6-Chloropyridine-2,3-dicarboxylic Acid in Common Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers practical experimental protocols for its determination, and synthesizes data from structurally similar molecules to provide actionable insights. Our approach is grounded in scientific integrity, offering a self-validating framework for understanding and applying the solubility data of this important heterocyclic compound.

This compound is a substituted pyridine derivative. The presence of two carboxylic acid groups, a chloro substituent, and a nitrogen atom within the aromatic ring imparts a unique combination of polarity, hydrogen bonding capabilities, and reactivity. These features make it a valuable building block in the synthesis of novel pharmaceutical agents and other specialty chemicals. A thorough understanding of its solubility is paramount for its effective use in various applications, from reaction chemistry to formulation development.

The solubility of a compound dictates its behavior in various laboratory and industrial processes, including crystallization, extraction, and chromatography.[1] For drug development professionals, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.

Theoretical Framework for Solubility

The solubility of this compound is governed by a combination of factors inherent to its molecular structure and the properties of the solvent. The principle of "like dissolves like" serves as a fundamental guideline, where polar solutes tend to dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[1]

Molecular Structure and its Influence on Solubility

The molecular structure of this compound features several key functional groups that dictate its solubility profile.

Caption: Figure 1: Key Structural Features Influencing Solubility.

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its polarity.

-

Carboxylic Acid Groups: The two carboxylic acid groups are highly polar and can act as both hydrogen bond donors and acceptors. This feature is expected to enhance solubility in polar protic solvents like water and alcohols.[2]

-

Chloro Group: The chloro substituent is electronegative, but it also increases the lipophilicity of the molecule, which may enhance solubility in less polar organic solvents.

The Role of pH in Aqueous Solubility

The carboxylic acid groups of this compound are acidic and will ionize in response to changes in pH.[3] In basic solutions, the carboxylic acid groups will be deprotonated to form carboxylate salts. These ionic species are significantly more polar than the neutral molecule, leading to a substantial increase in aqueous solubility.[4] Conversely, in acidic solutions, the pyridine nitrogen can be protonated, which would also increase aqueous solubility.

Temperature Effects

For most solid solutes, solubility increases with increasing temperature.[3][5] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. Therefore, heating a solvent can allow it to dissolve more of the solute.

Predicted Solubility Profile

| Compound | Solvent | Solubility | Reference |

| Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) | Water | 0.55 g/100 mL | [6][7] |

| Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) | DMSO | ~16 mg/mL | [8] |

| Picolinic Acid (Pyridine-2-carboxylic acid) | Water | Very soluble (~862.5 g/kg at ~293 K) | [9] |

| Picolinic Acid (Pyridine-2-carboxylic acid) | Ethanol | Less soluble (~57.1 g/kg) | [9] |

| 6-Chloronicotinic Acid | Deionized Water | Soluble | [10][11] |

| 6-Chloronicotinic Acid | Water | Soluble (2 mg/mL at 20°C) | [12] |

| 6-Chloronicotinic Acid | Ethanol, Methanol, DMSO | Soluble | [12] |

Based on these analogs, the following solubility profile for this compound is predicted:

-

Water: Sparingly to moderately soluble in neutral water. Its solubility is expected to be similar to or slightly less than quinolinic acid due to the presence of the lipophilic chloro group.

-

Aqueous Base (e.g., 5% NaOH, 5% NaHCO3): Highly soluble due to the formation of the dicarboxylate salt.[13][14]

-

Aqueous Acid (e.g., 5% HCl): Likely to be more soluble than in neutral water due to the protonation of the pyridine nitrogen.[13][14]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderately soluble. The ability to form hydrogen bonds with the solvent will facilitate dissolution.[3][9]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Likely to be soluble, as these solvents are effective at solvating polar molecules.[8][15]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Expected to be poorly soluble due to the high polarity of the dicarboxylic acid groups.[1][2]

Experimental Protocol for Solubility Determination

A systematic approach is necessary to accurately determine the solubility of this compound. The following protocol outlines both qualitative and quantitative methods.

Caption: Figure 2: Experimental Workflow for Solubility Determination.

Materials and Equipment

-

This compound (analytical grade)

-

Selection of common solvents (deionized water, 5% NaOH, 5% HCl, methanol, ethanol, DMSO, DMF, hexane, toluene)

-

Test tubes and rack

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Oven or vacuum evaporator

-

Constant temperature bath/shaker

Qualitative Solubility Determination[14][15]

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 1 mL of the selected solvent in small portions, shaking vigorously after each addition.

-

Continue shaking for at least 60 seconds.

-

Observe the mixture. Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: A portion of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

Repeat this procedure for each solvent to be tested.

Quantitative Solubility Determination (Gravimetric Method)[10]

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.

-

Place the container in a constant temperature shaker bath and allow it to equilibrate for 24 hours to ensure the solution is saturated.

-

Carefully withdraw a known volume of the supernatant using a filtered syringe to remove any undissolved solid.

-

Transfer the clear, saturated solution to a pre-weighed container.

-

Evaporate the solvent completely under reduced pressure or in a calibrated oven at a temperature below the compound's decomposition point.

-

Weigh the container with the dried residue.

-

Calculate the solubility by subtracting the initial weight of the container from the final weight and dividing by the volume of the solution taken.

Interpreting Solubility Data and Practical Applications

The solubility data obtained from the experimental protocols can be used to inform a variety of processes in research and development.

Sources

- 1. chem.ws [chem.ws]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Quinolinic acid CAS#: 89-00-9 [m.chemicalbook.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]

- 10. 6-Chloropyridine-3-carboxylic acid 99 5326-23-8 [sigmaaldrich.com]

- 11. 6-Chloropyridine-3-carboxylic acid 99 5326-23-8 [sigmaaldrich.com]

- 12. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. reddit.com [reddit.com]

Navigating the Synthesis and Supply of 6-Chloropyridine-2,3-dicarboxylic Acid: A Technical Guide for Researchers

For Immediate Release

[City, State] – January 9, 2026 – As a critical building block in the development of novel therapeutics, 6-chloropyridine-2,3-dicarboxylic acid is gaining significant attention within the pharmaceutical and life sciences sectors. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its commercial availability, synthesis, quality control, and applications.

Commercial Availability and Sourcing

This compound, identified by CAS No. 127437-44-9, is commercially available from a range of specialized chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams to kilograms, to support projects from early-stage discovery to process development.

| Supplier Category | Typical Purity Levels | Scale | Notes |

| Research Chemical Suppliers | ≥95% | mg to g | Ideal for initial screening and lead optimization studies. |

| Custom Synthesis & CMOs | ≥98% (by HPLC) | g to kg | Offer process development and scale-up capabilities for preclinical and clinical supply. |

It is imperative for researchers to request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the material. Key analytical data to scrutinize on the CoA includes purity by High-Performance Liquid Chromatography (HPLC) and confirmation of the structure by Nuclear Magnetic Resonance (NMR) spectroscopy.

Strategic Synthesis of this compound

While commercially available, an in-house synthesis of this compound can be advantageous for custom derivatization or to ensure a consistent supply chain for large-scale campaigns. A plausible and efficient synthetic strategy involves the oxidation of a suitable precursor, 6-chloro-2,3-lutidine. This approach is extrapolated from established methods for the synthesis of pyridine-2,3-dicarboxylic acid from 2,3-lutidine.[1][2]

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Oxidation of 6-Chloro-2,3-lutidine

This protocol is a representative procedure and may require optimization based on laboratory conditions and available starting materials.

Materials:

-

6-Chloro-2,3-lutidine

-

Potassium permanganate (KMnO₄) or another suitable oxidizing agent

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 6-chloro-2,3-lutidine and a solution of sulfuric acid in water.

-

Oxidation: While stirring vigorously, slowly add potassium permanganate to the reaction mixture. The reaction is exothermic and the temperature should be carefully controlled.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and quench the excess potassium permanganate by the slow addition of sodium bisulfite until the purple color disappears.

-

Isolation of Crude Product: Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2. The crude this compound will precipitate out of the solution.

-

Filtration: Collect the precipitate by vacuum filtration and wash with cold deionized water.

Purification and Quality Control: Ensuring High-Fidelity Material

The purity of this compound is paramount for its successful application in multi-step syntheses. The primary method for purification is recrystallization.

Purification Protocol: Recrystallization

-

Solvent Selection: A common solvent system for the recrystallization of pyridine carboxylic acids is an ethanol/water mixture.

-

Dissolution: Dissolve the crude product in a minimal amount of hot solvent.

-

Decolorization: If the solution is colored, add a small amount of activated carbon and heat for a short period.

-

Hot Filtration: Filter the hot solution to remove the activated carbon and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized material.

Caption: Quality control workflow for this compound.

-

HPLC-UV Analysis: An isocratic or gradient reverse-phase HPLC method with UV detection is a standard technique to determine the purity of the final product. A suitable mobile phase would consist of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile).

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the seven distinct carbon atoms in the molecule, including the two carboxylic acid carbonyl carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound (201.56 g/mol ).

Potential Impurities:

Common impurities may include unreacted starting material (6-chloro-2,3-lutidine), partially oxidized intermediates, and isomers formed during the synthesis. These can typically be removed by careful recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in key interactions with biological targets.[3] this compound is a versatile building block for the synthesis of a variety of heterocyclic compounds with therapeutic potential.

Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors:

PARP inhibitors are a class of targeted cancer therapies. The dicarboxylic acid functionality of this compound can be readily converted to an anhydride or activated for amide bond formation, providing a scaffold for the synthesis of novel PARP inhibitors.[4][5][6]

Precursor to Nevirapine Analogues:

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. The core structure of Nevirapine is a dipyridodiazepinone. This compound can serve as a starting material for the synthesis of one of the pyridine rings in Nevirapine analogues, allowing for the exploration of structure-activity relationships.[7][8]

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery. A thorough understanding of its synthesis, purification, and analytical characterization is crucial for its effective utilization in the development of new chemical entities. This guide provides a foundational framework to empower researchers in their pursuit of novel therapeutics.

References

-

European Patent Office. (2002). Process for recovery of pyridine-2,3-dicarboxylic acid - EP 0947508 B1. Retrieved from [Link]

- Google Patents. (n.d.). CN1236777A - Process for recovery of pyridine-2,3-dicarboxylic acid.

-

e-space.mmu.ac.uk. (n.d.). Design and synthesis of selective inhibitors of poly(ADP-ribose)polymerase-2. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Org. Synth. 2018, 95, 368-384. Retrieved from [Link]

-

PubMed. (2019). Design and Synthesis of Poly(ADP-ribose) Polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and Synthesis of Poly(ADP-ribose) Polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Retrieved from [Link]

-

PubMed. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Retrieved from [Link]

- Google Patents. (n.d.). CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation.

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]